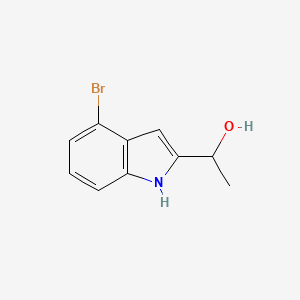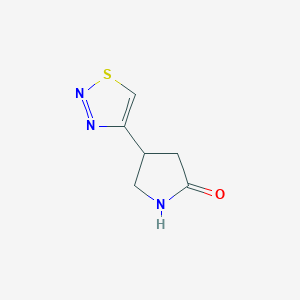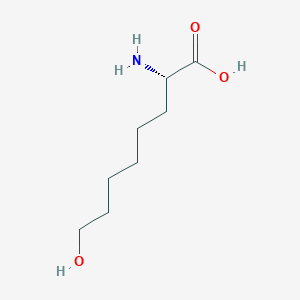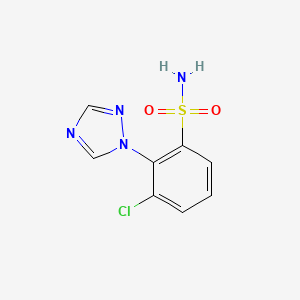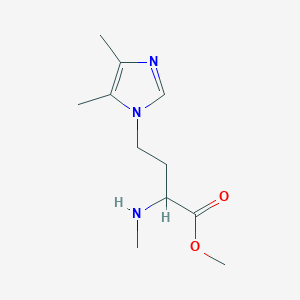
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione is a chemical compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol It is characterized by the presence of a thiophene ring substituted with an ethyl group and a hexane-1,3-dione moiety
Métodos De Preparación
The synthesis of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with hexane-1,3-dione under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Análisis De Reacciones Químicas
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses .
Comparación Con Compuestos Similares
1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Propylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a propyl group instead of an ethyl group.
1-(5-Butylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
1-(5-ethylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C12H16O2S/c1-3-5-9(13)8-11(14)12-7-6-10(4-2)15-12/h6-7H,3-5,8H2,1-2H3 |
Clave InChI |
FWTAHRWVFMPIBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=CC=C(S1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




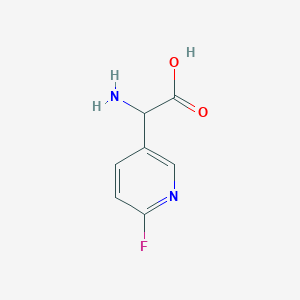
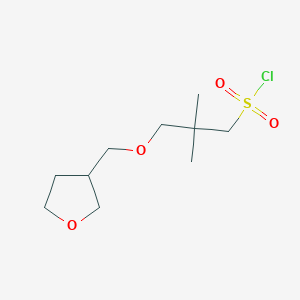
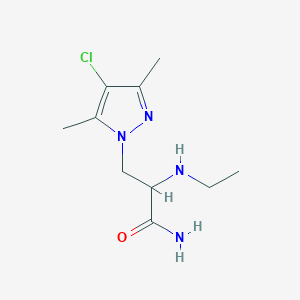
![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)


